molecular formula C9H16BrNO4 B14577218 N-[(2-Bromoethoxy)carbonyl]-L-leucine CAS No. 61445-16-7

N-[(2-Bromoethoxy)carbonyl]-L-leucine

Cat. No.: B14577218
CAS No.: 61445-16-7
M. Wt: 282.13 g/mol
InChI Key: ABXHJJVRYWYEKR-ZETCQYMHSA-N
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Description

N-[(2-Bromoethoxy)carbonyl]-L-leucine (CAS: 61445-17-8) is a modified amino acid derivative where the α-amino group of L-leucine is protected by a 2-bromoethoxy carbonyl (Beoc) group. This compound is structurally characterized by a brominated ethoxy chain attached to a carbonyl group, which serves as a protective moiety in peptide synthesis. The bromine atom in the Beoc group introduces unique reactivity, making it distinct from traditional protecting groups like benzyloxycarbonyl (Z) or tert-butoxycarbonyl (Boc).

Properties

CAS No.

61445-16-7

Molecular Formula

C9H16BrNO4

Molecular Weight

282.13 g/mol

IUPAC Name

(2S)-2-(2-bromoethoxycarbonylamino)-4-methylpentanoic acid

InChI

InChI=1S/C9H16BrNO4/c1-6(2)5-7(8(12)13)11-9(14)15-4-3-10/h6-7H,3-5H2,1-2H3,(H,11,14)(H,12,13)/t7-/m0/s1

InChI Key

ABXHJJVRYWYEKR-ZETCQYMHSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)OCCBr

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Bromoethoxy)carbonyl]-L-leucine typically involves the reaction of L-leucine with 2-bromoethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified using techniques like column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale reactions. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2-Bromoethoxy)carbonyl]-L-leucine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-Bromoethoxy)carbonyl]-L-leucine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-Bromoethoxy)carbonyl]-L-leucine involves its interaction with various molecular targets. The bromoethoxy group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds, modifying the structure and function of the target molecules. The compound may also participate in enzyme-catalyzed reactions, where it acts as a substrate or inhibitor, affecting the enzyme’s activity and the associated metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

A. N-[(Benzyloxy)carbonyl]-L-leucine (Z-Leu-OH)

  • Structure : Benzyloxycarbonyl (Z) group replaces the bromoethoxy moiety.
  • Properties: Deprotection: Requires hydrogenolysis (H₂/Pd) or strong acids (e.g., HBr in acetic acid). Stability: Stable under basic and mild acidic conditions but sensitive to reductive cleavage. Applications: Widely used in SPPS due to orthogonal compatibility with Boc chemistry.
  • Comparison : Unlike Beoc, the Z group lacks a halogen, limiting its utility in nucleophilic substitution reactions. The Z group’s aromaticity also increases lipophilicity compared to Beoc .

B. N-(tert-Butoxycarbonyl)-L-leucine (Boc-Leu-OH)

  • Structure : tert-Butyl group attached to the carbonyl.
  • Properties :
    • Deprotection : Cleaved under acidic conditions (e.g., trifluoroacetic acid).
    • Stability : Resistant to nucleophiles and bases but labile in strong acids.
    • Applications : Preferred in SPPS for its compatibility with Fmoc chemistry.
  • Comparison : Boc is more lipophilic than Beoc, affecting solubility in polar solvents. The absence of bromine in Boc limits its use in alkylation or cross-coupling reactions .

C. N-[(Ethoxy)carbonyl]-L-leucine

  • Structure : Ethoxy group instead of bromoethoxy.
  • Properties :
    • Deprotection : Requires basic hydrolysis or enzymatic cleavage.
    • Stability : Less reactive than Beoc due to the absence of a leaving group.
    • Applications : Rarely used in prodrugs but common in esterification reactions.
  • Comparison : Ethoxy lacks the bromine atom, making it unsuitable for strategies requiring halogen-mediated reactivity .
Pharmacological and Biochemical Relevance

For instance, modifications to the quinazolin-2-yl carbonyl scaffold in NTRC-808 improved NTS2 receptor selectivity, underscoring how side-chain alterations (e.g., bromoethoxy) can influence receptor interactions .

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